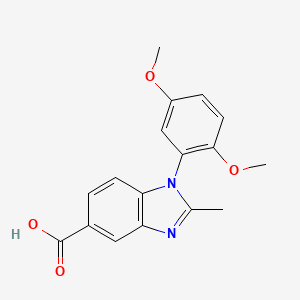
1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid" is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, particularly as antileukemic agents, antistaphylococcal agents, and in other medicinal chemistry applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives involves the use of FTIR, (1)H NMR, and mass spectroscopy to determine the structures of the compounds . Similarly, the synthesis of 2,5-dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde is achieved through a condensation reaction, with the structure characterized by 1H NMR, IR, and ESI-MS . These methods are indicative of the techniques that would be used in the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography in some cases . The planarity of the benzimidazole ring system and the orientation of substituents are key structural features that can influence the biological activity of these compounds .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation, condensation, and cyclization, to introduce different substituents and modify their chemical properties . The reactivity of these compounds is influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzimidazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. For example, the presence of methoxy groups can affect the solubility and potential hydrogen bonding interactions of the compound . Theoretical calculations using Density Functional Theory (DFT) can provide insights into the stability, electronic structure, and reactivity of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- Large-Scale Synthesis and Pharmaceutical Use : A derivative, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders, and cancer. The synthesis process involved commercially available compounds and achieved high purity, indicating potential for large-scale pharmaceutical production (Kucerovy et al., 1997).
Anticonvulsant Activity
- Anticonvulsant Agents : Phenytoin derivatives, synthesized using a compound structurally related to 1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, demonstrated potential as anticonvulsant agents. These findings suggest similar derivatives could be explored for neurological applications (Deodhar et al., 2009).
Structural and Spectroscopic Analysis
Structural Studies : Studies on 1H-Benzimidazole-2-carboxylic acid, a closely related compound, focused on its crystalline structure and hydrogen bonding, which could be relevant for understanding the properties of 1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid (Krawczyk et al., 2005).
Spectral and Theoretical Characterization : Spectroscopic and theoretical analyses of derivatives provided insights into molecular geometry and energy values, aiding the understanding of its chemical behavior (Gürbüz et al., 2016).
Applications in Material Science
Metal-Organic Frameworks : Compounds like Benzimidazole-5-carboxylate have been used to create metal-organic frameworks, demonstrating potential applications in material science and possibly in catalysis or sensing technologies (Yao et al., 2008).
Synthesis of Novel Derivatives : The flexibility in synthesizing various derivatives of benzimidazole compounds opens avenues for creating materials with tailored properties for specific applications (Alcalde et al., 1992).
Biological Activity and Potential Therapeutics
Antineoplastic and Antifilarial Agents : A series of benzimidazole-2-carbamates showed potential as antineoplastic and antifilarial agents, suggesting a scope for developing therapeutics based on similar structures (Ram et al., 1992).
Lanthanide Coordination Compounds : The ability to form coordination compounds with lanthanides indicates potential applications in areas like luminescence and materials chemistry (Xia et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-18-13-8-11(17(20)21)4-6-14(13)19(10)15-9-12(22-2)5-7-16(15)23-3/h4-9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSCIPWVUBIODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=C(C=CC(=C3)OC)OC)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)


![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
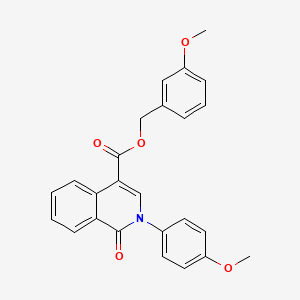
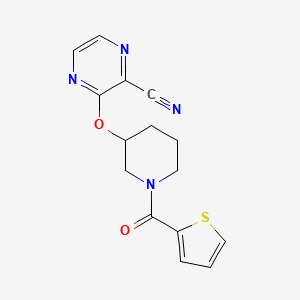
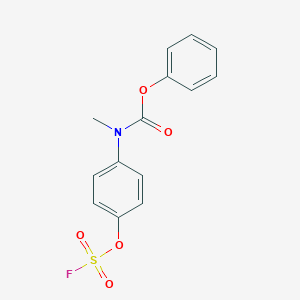

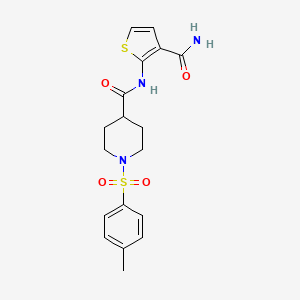
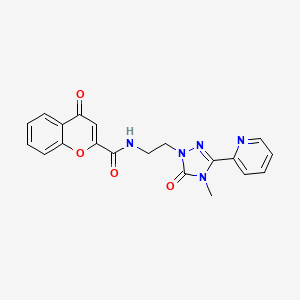
![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

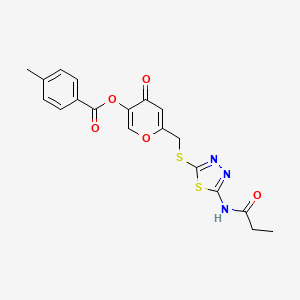
![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)